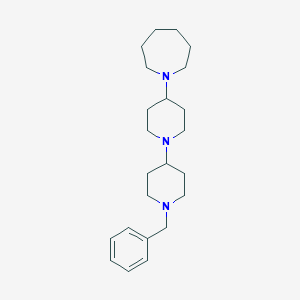![molecular formula C16H24N2O3S B247115 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, also known as PPSMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. PPSMP is a potent and selective inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The inhibition of TRPM7 by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound has been found to protect against ischemic injury in the heart and brain by reducing calcium influx and oxidative stress. In addition, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Wirkmechanismus
TRPM7 is a non-selective cation channel that is expressed in various tissues, including the heart, brain, and immune cells. TRPM7 plays a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis. 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine inhibits TRPM7 by binding to the channel's pore-forming domain, thereby preventing the influx of calcium ions and regulating downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of TRPM7 by this compound has been shown to have various biochemical and physiological effects. This compound reduces cell proliferation and induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes. In addition, this compound reduces oxidative stress and improves mitochondrial function in ischemic tissues. This compound also reduces neuroinflammation and improves motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for TRPM7. This compound is also relatively stable and can be easily synthesized using a two-step process. However, this compound has some limitations, including its poor solubility in aqueous solutions and potential off-target effects on other ion channels.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine. One potential application is the development of this compound-based therapies for cancer and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. In addition, the development of more potent and selective TRPM7 inhibitors could lead to the discovery of new therapeutic targets for various diseases. Finally, the investigation of the off-target effects of this compound on other ion channels could provide insights into the physiological roles of TRPM7 in different tissues.
Synthesemethoden
1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can be synthesized using a two-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-pyrrolidin-1-ylpiperidine in the presence of a base, followed by the reduction of the resulting sulfonyl derivative with sodium borohydride. The final product is obtained after purification by column chromatography.
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-4-6-16(7-5-15)22(19,20)18-12-8-14(9-13-18)17-10-2-3-11-17/h4-7,14H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
AVKBIHOERYAKPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Löslichkeit |
46.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)




![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)